3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H8F2O3 |
|---|---|
Molecular Weight |
166.12 g/mol |
IUPAC Name |
3-(difluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H8F2O3/c7-4(8)6(5(9)10)1-2-11-3-6/h4H,1-3H2,(H,9,10) |
InChI Key |
OESNQKRCZOAGGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid
General Synthetic Strategies
The preparation of this compound typically involves the introduction of the difluoromethyl group onto a tetrahydrofuran scaffold bearing a carboxylic acid functionality. The synthesis can be broadly categorized into:
- Direct difluoromethylation of tetrahydrofuran derivatives
- Ring construction with simultaneous installation of the difluoromethyl and carboxylic acid groups
- Functional group transformations on pre-formed difluoromethylated intermediates
Specific Synthetic Routes
Difluoromethylation via Nucleophilic or Radical Methods
- Difluoromethylation reagents: Common reagents include difluoromethyl sulfonyl derivatives (e.g., PhSO2CF2H), difluoromethyl iodide, or difluoromethyl-containing sulfonyl fluorides. These reagents enable the introduction of the -CF2H group onto suitable substrates under base or radical conditions.
- Typical procedure: A tetrahydrofuran ketone or lactone precursor is treated with a difluoromethylating agent in the presence of a strong base such as lithium hexamethyldisilazide (LHMDS) or potassium tert-butoxide (BuOK). This step installs the difluoromethyl group at the 3-position of the ring.
- Example: Treatment of a 3-keto tetrahydrofuran derivative with PhSO2CFHPO(OEt)2 and LHMDS yields a sulfonyl intermediate that can be deprotected and converted to the target acid after subsequent functional group manipulations.
Ring-Opening and Functional Group Transformations
- After difluoromethylation, selective hydrogenation or deprotection steps are employed to adjust protecting groups (e.g., Boc, PMB) and to open lactone rings under acidic or basic conditions to yield the free carboxylic acid.
- These transformations are carefully controlled to preserve the difluoromethyl group and to obtain the correct stereochemistry at the 3-position.
Synthesis from Difluoromethylated Cyclobutane or Cyclopentane Precursors
- Analogous compounds such as 3-(difluoromethyl)-3-methoxycyclobutane-1-carboxylic acid have been prepared via cyclization and difluoromethylation steps, suggesting that ring size variation and substituent effects are explored to optimize synthetic routes.
- Such approaches may inform the synthesis of the tetrahydrofuran analogue through ring expansion or rearrangement strategies.
Representative Synthetic Scheme Summary
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Tetrahydrofuran-3-one derivative | PhSO2CFHPO(OEt)2, LHMDS | Sulfonyl difluoromethyl intermediate | Installation of -CF2H group |
| 2 | Intermediate | Acid/base hydrolysis, hydrogenation | Protected tetrahydrofuran acid intermediate | Deprotection and ring-opening |
| 3 | Intermediate | Acidic/basic conditions | This compound | Final product |
Analytical and Characterization Data Supporting Preparation
- NMR Spectroscopy:
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight (~154 g/mol for C6H8F2O3), confirming the molecular formula.
- Chromatography: Silica gel chromatography is used for purification, with retention times consistent with the polarity of the acid and fluorinated group.
Research Discoveries and Advances
- The use of second-deprotonation strategies and selective hydrogenation has enhanced the stereoselectivity and yield of difluoromethylated tetrahydrofuran carboxylic acids.
- Advances in difluoromethylation reagents and conditions have improved the efficiency of introducing the -CF2H group onto heterocyclic rings without degradation of sensitive functional groups.
- The compound serves as a valuable intermediate in the synthesis of bioactive molecules, especially those targeting enzyme inhibition or receptor modulation, due to the unique properties imparted by the difluoromethyl group.
The preparation of This compound involves sophisticated synthetic methodologies centered on the introduction of the difluoromethyl group via sulfonyl difluoromethyl reagents and subsequent functional group manipulations including ring-opening and protection/deprotection steps. These methods are supported by detailed NMR and chromatographic analyses and have been refined through recent research to improve yield and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl tetrahydrofuran oxides, while reduction may produce difluoromethyl tetrahydrofuran alcohols .
Scientific Research Applications
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analogues
Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- Role : Serves as a building block for bioactive molecules. Lacks the difluoromethyl group, resulting in lower lipophilicity and metabolic stability compared to the fluorinated analog .
(R)-Tetrahydrofuran-3-carboxylic Acid
- Similarity Score : 1.00 (structurally identical except for chirality) .
- Impact of Chirality : Enantiomeric forms may exhibit differences in biological activity, such as receptor binding or enzymatic interaction, though specific data are unavailable.
Tetrahydro-2H-pyran-3-carboxylic Acid
- Similarity Score : 0.89 .
- Structural Difference : A six-membered pyran ring instead of a five-membered tetrahydrofuran ring.
- Impact : Increased ring size reduces ring strain but may alter solubility and conformational flexibility.
3-Methylfuran-2-carboxylic Acid (CAS 4412-96-8)
- Molecular Formula : C₆H₆O₃
- Molecular Weight : 126.11 g/mol .
- Key Differences : Substituent position (2-carboxylic acid vs. 3-carboxylic acid) and methyl vs. difluoromethyl groups. The methyl group lacks fluorine’s electronegative effects, leading to lower acidity and altered lipophilicity .
Fluorinated Analogues
Difluoromethyl-Substituted Pyrazole Carboxylic Acids
- Example : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .
- Impact of Difluoromethyl Group: Enhances metabolic stability and acidity (pKa ~3.5–4.0) compared to non-fluorinated analogs. The electron-withdrawing effect stabilizes the carboxylate anion, improving bioavailability .
4,4-Difluorocyclohexanecarboxylic Acid (CAS 122665-97-8)
- Similarity Score : 0.68 .
- Structural Basis : Aliphatic cyclohexane ring with difluorination.
- Comparison : Lacks the heterocyclic oxygen of tetrahydrofuran, reducing polarity and hydrogen-bonding capacity.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility | Acidity (pKa) | Metabolic Stability |
|---|---|---|---|---|---|---|
| 3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid* | C₆H₈F₂O₃ | ~178.12 (estimated) | Difluoromethyl | Moderate (polar) | ~3.8–4.2 | High |
| Tetrahydrofuran-3-carboxylic acid | C₅H₈O₃ | 116.12 | None | High | ~4.5 | Moderate |
| 3-Methylfuran-2-carboxylic acid | C₆H₆O₃ | 126.11 | Methyl | Moderate | ~4.2 | Low |
| DFPA (pyrazole analog) | C₆H₆F₂N₂O₂ | 178.12 | Difluoromethyl | High | ~3.5 | High |
*Estimated based on structural analogs.
Biological Activity
3-(Difluoromethyl)tetrahydrofuran-3-carboxylic acid is a fluorinated organic compound with a unique tetrahydrofuran ring structure and a carboxylic acid functional group. Its molecular formula is CHFO, and it has a molecular weight of approximately 166.12 g/mol. The presence of the difluoromethyl group at the third position of the tetrahydrofuran ring is believed to influence its biological activity and potential therapeutic applications.
The compound's structure contributes to its reactivity and interactions with biological systems. The difluoromethyl substituent enhances lipophilicity, which may affect absorption, distribution, metabolism, and excretion (ADME) properties in pharmacological contexts.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
- Receptor Interaction : The compound has been shown to exhibit no activity at PPARα or PPARδ receptors, indicating limited interaction with these common drug targets .
- Potency in Biological Assays : In various studies, compounds structurally related to this compound have demonstrated significant potency in inhibiting specific enzymes and biological pathways. For instance, tetrahydrofuran derivatives have shown enhanced potency compared to their non-fluorinated counterparts, with some exhibiting IC values in the nanomolar range .
Comparative Studies
A comparative analysis of similar compounds provides insight into the unique properties of this compound:
| Compound Name | CAS Number | Key Features | IC Values |
|---|---|---|---|
| This compound | 2751620-45-6 | Contains a difluoromethyl group; potential for high potency | TBD |
| 4-(Difluoromethyl)benzoic acid | 1023456-78-9 | Aromatic compound; used in pharmaceuticals | TBD |
| 2-(Difluoromethyl)propanoic acid | 1012460-69-5 | Similar difluoromethyl group; lacks tetrahydrofuran structure | TBD |
Case Studies
In a study focusing on the structure-activity relationship (SAR), it was found that modifications to the tetrahydrofuran ring significantly impacted the biological activity of related compounds. For example, replacing the tetrahydrofuran ring with other cyclic structures resulted in decreased potency, highlighting the importance of this specific structural feature .
Another investigation assessed the metabolic stability and pharmacokinetic properties of various analogs. It was noted that incorporating polar functionalities improved solubility and metabolic stability, which are critical for therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for 3-(difluoromethyl)tetrahydrofuran-3-carboxylic acid, and how can reaction conditions be optimized for yield?
Q. How does the difluoromethyl group influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) due to strong C–F bonds. It also increases lipophilicity (logP), improving membrane permeability. However, excessive hydrophobicity may reduce aqueous solubility, requiring formulation adjustments (e.g., salt formation or co-solvents) . Fluorine’s electronegativity alters pKa values of adjacent carboxylic acids, affecting ionization and binding interactions. Computational tools like COSMO-RS predict solubility, while HPLC-MS evaluates metabolic stability in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing stereochemistry?
- Methodological Answer : Discrepancies in NMR or X-ray crystallography data often arise from conformational flexibility or racemization. Use chiral derivatizing agents (e.g., Mosher’s acid) to assign absolute configuration via ¹H/¹⁹F NMR . Dynamic NMR (DNMR) at variable temperatures identifies rotameric populations. For crystallographic ambiguity, employ high-resolution cryo-EM or computational docking to refine electron density maps. Cross-validate with vibrational circular dichroism (VCD) for solid-state confirmation .
Q. What computational strategies predict the compound’s binding modes in enzyme inhibition studies?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model ligand-receptor interactions, focusing on fluorine’s stereoelectronic effects (e.g., dipole-dipole interactions with catalytic residues). Density functional theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic regions. Docking software (AutoDock Vina, Schrödinger) paired with free-energy perturbation (FEP) quantifies binding affinity changes upon fluorination. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
Q. How to design experiments assessing metabolic stability influenced by the difluoromethyl group?
- Methodological Answer : Conduct in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation. Compare half-life (t₁/₂) to non-fluorinated analogs. For in vivo studies, use radiolabeled (¹⁴C/³H) derivatives to track metabolite profiles via PET/SPECT imaging. Structural elucidation of metabolites (HR-MS/MS) identifies defluorination or hydroxylation sites. Correlate findings with CYP450 isoform inhibition assays (fluorometric) to pinpoint metabolic pathways .
Key Considerations for Experimental Design
- Fluorine-Specific Analytics : Utilize ¹⁹F NMR (400–500 MHz) for real-time reaction monitoring and purity assessment.
- Stereochemical Integrity : Chiral HPLC (e.g., Chiralpak® columns) ensures enantiopurity during synthesis .
- Data Validation : Cross-reference computational predictions with crystallography (CCDC database) and bioactivity assays (IC₅₀/Ki determinations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
